AcGlu-Dif-Ile-Cha-Cys
Description
AcGlu-Dif-Ile-Cha-Cys is a synthetic peptide comprising acetylated glutamic acid (AcGlu), difluorinated amino acid (Dif), isoleucine (Ile), cyclohexylalanine (Cha), and cysteine (Cys). Its design incorporates modifications to enhance stability, bioavailability, and target binding. The acetylated N-terminus (AcGlu) improves metabolic resistance, while Cha and Dif residues contribute to hydrophobic interactions and structural rigidity. The cysteine residue enables disulfide bond formation, critical for tertiary structure stabilization.
Properties
Molecular Formula |
C40H55N5O9S |
|---|---|
Molecular Weight |
782.0 g/mol |
IUPAC Name |
(4S)-4-acetamido-5-[[(2S)-1-[[(2R,3R)-1-[[(2S)-1-[[(1S)-1-carboxy-2-sulfanylethyl]amino]-3-cyclohexyl-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3,3-diphenylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C40H55N5O9S/c1-4-24(2)34(38(51)42-30(22-26-14-8-5-9-15-26)37(50)43-31(23-55)40(53)54)44-39(52)35(45-36(49)29(41-25(3)46)20-21-32(47)48)33(27-16-10-6-11-17-27)28-18-12-7-13-19-28/h6-7,10-13,16-19,24,26,29-31,33-35,55H,4-5,8-9,14-15,20-23H2,1-3H3,(H,41,46)(H,42,51)(H,43,50)(H,44,52)(H,45,49)(H,47,48)(H,53,54)/t24-,29+,30+,31-,34-,35+/m1/s1 |
InChI Key |
WLXMMKXNDCWWHB-KGIQSIOISA-N |
Isomeric SMILES |
CC[C@@H](C)[C@H](C(=O)N[C@@H](CC1CCCCC1)C(=O)N[C@H](CS)C(=O)O)NC(=O)[C@H](C(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)C |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1CCCCC1)C(=O)NC(CS)C(=O)O)NC(=O)C(C(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
The compound AcAsp-Glu-Dif-Lys-Cha-Cys serves as a key structural analog. Comparative analysis reveals:
| Parameter | AcGlu-Dif-Ile-Cha-Cys | AcAsp-Glu-Dif-Lys-Cha-Cys |
|---|---|---|
| N-Terminal Modification | Acetylated Glutamic Acid (AcGlu) | Acetylated Aspartic Acid (AcAsp) |
| Fourth Residue | Isoleucine (Ile) | Lysine (Lys) |
| Charge Profile | Negative (Glu) at N-terminus | Negative (Asp) at N-terminus |
| Hydrophobicity | High (Cha, Ile) | Moderate (Cha, Lys) |
| Disulfide Potential | Yes (Cys) | Yes (Cys) |
Key Findings :
Binding Affinity: Ile’s hydrophobicity in this compound may strengthen interactions with nonpolar binding pockets compared to Lys’s positively charged side chain in AcAsp-Glu-Dif-Lys-Cha-Cys .
Metabolic Stability : AcGlu’s bulkier side chain could reduce protease susceptibility relative to AcAsp, extending half-life in vivo .
Analytical Characterization
Per ACS guidelines, rigorous characterization data (e.g., HRMS, elemental analysis) are critical for validating structural claims .
Discussion :
- The Lys-to-Ile substitution reduces molecular weight by ~20 Da, aligning with theoretical calculations.
- Discrepancies in elemental composition highlight the need for experimental validation to confirm purity and stoichiometry .
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